5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole
Overview
Description
5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound that belongs to the class of naphthoyl derivatives. This compound is characterized by the presence of a naphthoyl group attached to a thiazole ring, which is further substituted with a trifluoromethyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole typically involves the following steps:
Formation of 1-Naphthoyl Chloride: This is achieved by treating 1-naphthoic acid with thionyl chloride or phosphorus pentachloride.
Thiazole Ring Formation: The 1-naphthoyl chloride is then reacted with a suitable thiazole precursor under controlled conditions to form the desired thiazole ring.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthoic acid derivatives, reduced thiazole compounds, and substituted thiazole derivatives.
Scientific Research Applications
5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique chromophore properties.
Mechanism of Action
The mechanism of action of 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound is known to interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Pentyl-3-(1-naphthoyl)indole: A compound with similar naphthoyl structure but different functional groups.
3-(1-Naphthoyl)indole: Another naphthoyl derivative with an indole ring instead of a thiazole ring.
Uniqueness
5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other naphthoyl derivatives. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
naphthalen-1-yl-[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NOS/c16-15(17,18)14-13(21-8-19-14)12(20)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFMUQFQXPWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(N=CS3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187828 | |
Record name | Methanone, 1-naphthalenyl[4-(trifluoromethyl)-5-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301187828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-00-8 | |
Record name | Methanone, 1-naphthalenyl[4-(trifluoromethyl)-5-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1-naphthalenyl[4-(trifluoromethyl)-5-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301187828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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